
Germacrene B
Overview
Description
Germacrene B is a sesquiterpene hydrocarbon belonging to the germacrene family, characterized by a bicyclic (E,E)-germacrene skeleton. It is widely distributed in plants, essential oils, and insect secretions, where it plays roles in chemical defense, antimicrobial activity, and ecological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Germacrene B can be synthesized from germacrone through a series of chemical reactions. The process involves the reduction of germacrone to the corresponding alcohol, followed by acetylation and reduction with lithium in ammonia. The structure of this compound was confirmed using X-ray crystallography of a silver nitrate adduct .
Industrial Production Methods: Industrial production of this compound typically involves the use of terpene synthases, which convert linear precursors such as farnesyl diphosphate into sesquiterpene hydrocarbons through cationic cascade reactions. This process is initiated by the abstraction of diphosphate to produce an allyl cation, which undergoes cyclizations, rearrangements, and shifts to yield the desired product .
Chemical Reactions Analysis
Isomerization
E/Z isomerization is a notable reaction that Germacrene B undergoes. This compound requires a photochemical E/Z isomerization to a specific intermediate before a [2 + 2] cycloaddition can occur .
Cope Rearrangement
This compound can undergo Cope rearrangement to form γ-elemene when heated above 120 °C .
Reactions with Electrophiles
This compound reacts with bis(benzonitrile)palladium chloride to generate the palladium chloride complex of γ-elemene, from which γ-elemene can be liberated by treatment with dimethyl sulfoxide .
Sharpless Epoxidation
The planar chirality of 15-hydroxythis compound has been examined using asymmetric Sharpless epoxidation . Incomplete Sharpless epoxidation of 15-hydroxythis compound results in recovery of racemic starting material, indicating rapid interconversion between enantiomers . this compound itself is also likely to be enantiomerically unstable at room temperature .
5.transannular cyclization
Acid-induced transannular cyclization of a related heliangolide 4,5-epoxide, derived from this compound, leads to the formation of guaianes and rearranged guaianes, suggesting a possible biosynthetic pathway towards guaianes with specific stereochemistry .
Scientific Research Applications
Germacrene B has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other sesquiterpenes and terpenoids.
Biology: Studied for its role in plant metabolism and its potential as a volatile oil component.
Medicine: Investigated for its potential antineoplastic properties and other therapeutic applications.
Industry: Utilized in the production of fragrances, biofuels, and other industrial products
Mechanism of Action
Germacrene B exerts its effects through its role as an intermediate in the biosynthesis of sesquiterpenes. The compound undergoes cationic cascade reactions, leading to the formation of various sesquiterpene hydrocarbons and alcohols. These reactions involve the abstraction of diphosphate, cyclizations, rearrangements, and shifts, ultimately resulting in the formation of complex molecular structures .
Comparison with Similar Compounds
Natural Occurrence and Variability
- Citrus sinensis root : Germacrene B constitutes 22% of the volatile oil .
- Juniper fruit : Found at 13.11% in supercritical CO₂ extracts .
- Common ragweed (Ambrosia artemisiifolia) : Represents 7.8% of the essential oil .
- Zanthoxylum riedelianum: A minor component (exact percentage unspecified) .
- Actinodaphne spp.: A significant constituent in essential oils with antioxidant properties .
Its concentration varies significantly due to environmental factors (e.g., soil composition, climate) and extraction methods .
Structural and Chemical Properties
Table 1: Key Structural and Chemical Differences
Key Observations :
- Thermal Stability : Germacrene A is the least stable, decomposing into β-elemene even under mild analytical conditions . This compound rearranges to γ-elemene, but only at higher temperatures .
- Structural Isomerism : Germacrene A and B differ in double-bond geometry, affecting their reactivity and biological roles .
Natural Abundance and Ecological Roles
Key Comparisons :
- Defense Mechanisms : Germacrene A is critical in insect defense (e.g., Battus polydamas caterpillars), while this compound and D are more associated with plant-pathogen interactions .
- Antimicrobial Activity : Germacrene D exhibits stronger antifungal activity, whereas this compound shows broader antimicrobial effects .
Analytical Challenges and Identification
- GC-MS Differentiation :
- Isomerization Artifacts : Germacrene A often misidentified due to its decomposition into β-elemene during analysis .
Biological Activity
Germacrene B is a sesquiterpene compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antiproliferative, and insecticidal properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is a member of the germacrene family, known for various pharmacological effects. The molecular formula of this compound is , and it has a molecular weight of 204.36 g/mol.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.
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Case Study: Essential Oils
In a study analyzing essential oils from Guatteria punctata, high levels of Germacrene D (which is structurally related) were found to exhibit activity against bacteria such as Streptococcus mutans and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported at 4.68 µg/mL for S. mutans and 62.5 µg/mL for K. pneumoniae . Although specific data for this compound was not highlighted, the related compounds suggest similar potential. - Table: Antimicrobial Efficacy of Germacrene Compounds
Compound | Target Microorganism | MIC (µg/mL) |
---|---|---|
Germacrene D | Streptococcus mutans | 4.68 |
Germacrene D | Klebsiella pneumoniae | 62.5 |
Germacrene A/B | Various bacterial strains | <50 |
Antiproliferative Activity
This compound has shown promising results in cancer research, particularly in inhibiting the growth of various cancer cell lines.
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Research Findings
A study demonstrated that compounds related to this compound exhibited IC50 values ranging from 12.51 µg/mL to over 40 µg/mL against different cancer cell lines, including HL-60 (human promyelocytic leukemia) and NCI-H460 (lung cancer) . The observed antiproliferative effects are attributed to the sesquiterpene's ability to induce apoptosis in cancer cells. - Table: Antiproliferative Effects of Related Compounds
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Germacrene A/B | HL-60 | 12.51 |
Germacrene D | NCI-H460 | 13.0 |
Bicyclogermacrene | PC-3 (prostate cancer) | 9.6 |
Insecticidal Activity
This compound has also been evaluated for its insecticidal properties, particularly against agricultural pests.
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Case Study: Essential Oils on Insect Larvae
In experiments with Matricaria chamomilla essential oil, which contains germacrenes, significant mortality rates were observed in mosquito larvae at concentrations as low as 5.66 µg/mL . This indicates the potential use of this compound in pest control applications. - Table: Insecticidal Activity of Germacrene Compounds
Compound | Target Insect | LC50 (µg/mL) |
---|---|---|
Germacrene D | S. litura | 16.13 |
Germacrene D | H. armigera | 21.88 |
The mechanisms underlying the biological activities of this compound include:
- Antimicrobial Effects : The disruption of microbial cell membranes and interference with metabolic processes.
- Antiproliferative Effects : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.
- Insecticidal Effects : Neurotoxic effects leading to paralysis and death in target insect species.
Q & A
Basic Research Questions
Q. How is Germacrene B identified and quantified in plant extracts, and what methodological precautions are required due to its thermal instability?
- Methodological Answer : this compound is typically analyzed via gas chromatography-mass spectrometry (GC-MS). However, its thermal instability during GC injection leads to partial rearrangement into γ-elemene. To mitigate this, use on-column or cold injection techniques to minimize thermal degradation. Quantification should account for both this compound and γ-elemene peaks, with calibration curves validated using authentic standards .
Q. What are the primary biochemical pathways for this compound biosynthesis in plants and microorganisms?
- Methodological Answer : this compound is synthesized from farnesyl diphosphate (FPP) via cyclization catalyzed by sesquiterpene synthases. Key enzymes include this compound synthases from Solanum habrochaites and Cannabis sativa, as well as promiscuous activity from germacrene C and D synthases. In bacteria like Streptomyces pristinaespiralis, selinadiene synthase produces this compound as an intermediate. Pathway validation involves isotopic labeling (e.g., ¹³C-FPP) and enzyme assays with GC-MS analysis .
Q. What experimental approaches are used to study this compound's role as a biosynthetic intermediate for eudesmane and guaiane sesquiterpenes?
- Methodological Answer : Acid-induced cyclization experiments (e.g., using HCl in dichloromethane) can convert this compound into guaiane derivatives. Stereochemical outcomes are analyzed via chiral GC or NMR with shift reagents (e.g., Eu(hfc)₃). Isotopic labeling (²H or ¹³C) tracks hydride shifts during cyclization, while X-ray crystallography confirms product structures .
Advanced Research Questions
Q. How can chiral instability in this compound be addressed during stereochemical studies or synthetic applications?
- Methodological Answer : this compound's planar chirality racemizes at room temperature. Kinetic resolution via Sharpless asymmetric epoxidation can isolate enantiomers, followed by immediate NMR analysis with chiral shift reagents. For synthetic stability, derivatives like 15-hydroxythis compound are used, as their epoxides retain configuration during downstream reactions .
Q. What strategies improve heterologous production of this compound in microbial systems like Escherichia coli or Pichia pastoris?
- Methodological Answer : Optimize codon usage of germacrene synthase genes and co-express FPP precursor pathways (e.g., mevalonate or methylerythritol phosphate). Use inducible promoters (e.g., T7 or AOX1) and two-phase fermentations with organic solvents (e.g., dodecane) to capture volatile products. Recent studies achieved 364 mg/L in E. coli via cobiosynthesis with lycopene to enhance metabolic flux .
Q. How can researchers resolve contradictions in structural assignments of this compound-derived sesquiterpenes across literature?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray crystallography for unambiguous structure determination.
- Isotopic labeling (e.g., ¹³C-FPP) with HSQC NMR to trace carbon skeletons.
- Comparative biosynthesis using enzyme variants (e.g., site-directed mutagenesis of germacrene synthases) to correlate product profiles .
Q. What methodologies ensure specificity when studying this compound's pharmacological activities, such as anti-androgenic or cytotoxic effects?
- Methodological Answer : Use purified this compound (>90% purity by HPLC) to avoid confounding effects from plant extract impurities. For anti-androgenic assays, employ steroid 5α-reductase inhibition tests with testosterone as a substrate. Cytotoxicity studies should include controls for non-specific cell death (e.g., lactate dehydrogenase assays) and compare effects across cell lines (e.g., prostate cancer vs. dermal papilla cells) .
Properties
IUPAC Name |
(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEGJTGWYVZSNR-SJRHNVSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15423-57-1 | |
Record name | Germacrene B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GERMACRENE B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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